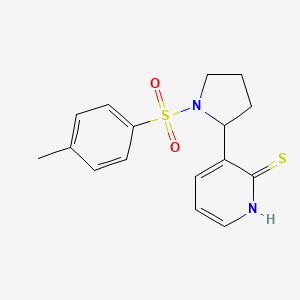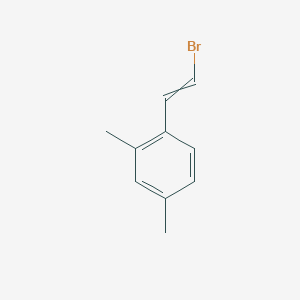
3-Bromo-5-(1-bromoethyl)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is a halogenated heterocyclic compound. It is commonly used as a building block in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-Bromo-5-(1-bromoethyl)pyridine hydrobromide typically involves the bromination of 5-ethylpyridine. The reaction is carried out in the presence of hydrobromic acid and a suitable solvent, such as xylene. The mixture is heated under reflux conditions to facilitate the bromination process . Industrial production methods may involve similar reaction conditions but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
3-Bromo-5-(1-bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles like sodium azide or potassium tert-butoxide, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the preparation of bioactive compounds that can be tested for biological activity.
Medicine: The compound is explored for its potential use in drug development and pharmaceutical research.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1-bromoethyl)pyridine hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. These interactions can modulate biological pathways and exert various effects depending on the context of use.
Comparison with Similar Compounds
3-Bromo-5-(1-bromoethyl)pyridine hydrobromide can be compared with other halogenated pyridine derivatives, such as:
- 3-Bromo-5-methylpyridine hydrobromide
- 3-Bromo-5-(1-chloroethyl)pyridine hydrobromide
- 3-Bromo-5-(1-fluoroethyl)pyridine hydrobromide
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The unique combination of bromine atoms in this compound makes it particularly useful for specific synthetic and research purposes .
Properties
Molecular Formula |
C7H8Br3N |
|---|---|
Molecular Weight |
345.86 g/mol |
IUPAC Name |
3-bromo-5-(1-bromoethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H7Br2N.BrH/c1-5(8)6-2-7(9)4-10-3-6;/h2-5H,1H3;1H |
InChI Key |
KYKPZRONNPSUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


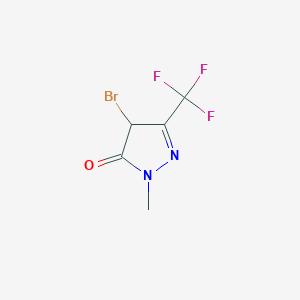
![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
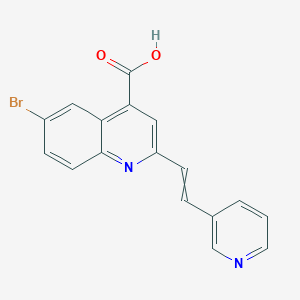
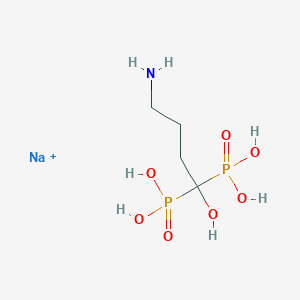
![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)



![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)

